![molecular formula C10H14N2O2 B120340 N-Hydroxy-4-propoxy-benzamidine CAS No. 145259-49-0](/img/structure/B120340.png)
N-Hydroxy-4-propoxy-benzamidine
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Overview
Description
N-Hydroxy-4-propoxy-benzamidine is a derivative of benzamidine, which is a functional group characterized by the presence of an amide linkage adjacent to an amine group. While the specific compound this compound is not directly mentioned in the provided papers, the general class of benzamidine derivatives is well-represented. These compounds are of interest due to their potential biological activities and their utility in various chemical syntheses.
Synthesis Analysis
The synthesis of benzamidine derivatives can be achieved through various methods. One approach involves the transition-metal-free, K2S2O8-mediated intramolecular oxidative nitrogenation/oxygenation of C(sp(3))-H in N-aryl benzylic amines, which leads to the formation of benzamidine heterocycles . Another method reported the synthesis of N-hydroxy-2-(4-methylbenzamido)benzamide, which, while not the same, shares a similar N-hydroxy benzamide structure . This synthesis utilized readily available reagents and could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of benzamidine derivatives is characterized by the presence of a benzene ring linked to an amide and amine group. In the case of N-hydroxy-2-(4-methylbenzamido)benzamide, the crystal structure was determined to be monoclinic with specific unit-cell parameters, and the crystal packing was stabilized by hydrogen bonds, π-stacking, and van der Waals interactions . These structural features are crucial for understanding the reactivity and interaction of these molecules with biological targets.
Chemical Reactions Analysis
Benzamidine derivatives can undergo various chemical reactions. The synthesis of N-hydroxy-2-(4-methylbenzamido)benzamide implies that similar N-hydroxy benzamides could participate in reactions typical for amides, such as nucleophilic substitutions or further functionalization . The thermal decomposition of N,N-dialkoxyamides, which are structurally related to N-hydroxyamides, proceeds through homolysis to form free radicals, suggesting that N-hydroxy benzamides might also undergo radical reactions under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamidine derivatives are influenced by their molecular structure. For instance, the presence of N-hydroxy and propoxy groups would affect the compound's solubility, boiling point, and melting point. The crystal structure analysis of a related N-hydroxy benzamide showed that intermolecular interactions are significant in determining the solid-state properties . Additionally, the synthesis of N,N-dialkoxyamides and their characterization by infrared and NMR spectroscopy provide insights into the electronic properties of the amide bond, which would be relevant for this compound as well .
Scientific Research Applications
Hydroxamic Acids in Plant Defence
Hydroxamic acids, including derivatives like N-Hydroxy-4-propoxy-benzamidine, play a significant role in plant defense. They are crucial in defending cereals against various threats such as insects, fungi, and bacteria. These compounds are also involved in the detoxification of herbicides and exhibit allelopathic effects in crops (Niemeyer, 1988).
Biochemical Synthesis and Hypoglycemic Activity
This compound derivatives have been synthesized and evaluated for their hypoglycemic activity. This research provides insight into the structure-activity relationships of these compounds, contributing to the development of potential therapeutic agents (Shroff et al., 1982).
Metabolism in Human Hepatocytes
The metabolism of benzamidoxime, a related compound, in human hepatocytes reveals the formation of non-mutagenic compounds like benzamidine. This research is pivotal in understanding the biochemical transformations of this compound and its analogs in human cells (Fröhlich et al., 2005).
Chemical Synthesis and Photophysical Behavior
The synthesis of this compound derivatives and their photophysical behavior have been studied, providing valuable information for potential applications in fields like photochemistry (Rahman et al., 2018).
Biological Activity and Lipophilicity
Research has been conducted on the biological activity of certain benzamidine derivatives, including their interaction with mycobacterial, bacterial, and fungal strains. This research is essential for understanding the antimicrobial potential of this compound (Imramovský et al., 2011).
Inhibitory Activity in Biological Systems
Studies on the inhibition of histone deacetylases by this compound derivatives have shown significant activity, indicating their potential use in cancer therapeutics and understanding of cell-cycle regulation (Jiao et al., 2009).
Mechanism of Action
Target of Action
N-Hydroxy-4-propoxy-benzamidine (NHPB) is a derivative of benzamidine . It is known to target the Trypanosoma brucei Aquaglyceroporin-2 (TbAQP2) . TbAQP2 is a specific aquaglyceroporin required for high-affinity uptake of pentamidine .
Mode of Action
Instead, it acts as a nanomolar inhibitor of TbAQP2 glycerol permeability . The unique selectivity filter layout of TbAQP2 renders NHPB a potent inhibitor . The remarkable affinity of NHPB for TbAQP2 derives from an electrostatic interaction with Asp265 and shielding from water .
Biochemical Pathways
Its inhibition of tbaqp2 likely disrupts the normal functioning of trypanosoma brucei, a parasite responsible for human african trypanosomiasis .
Pharmacokinetics
Its bioactivity and potency suggest that it may have favorable pharmacokinetic properties.
Result of Action
The inhibition of TbAQP2 by NHPB likely disrupts the parasite’s normal functioning, potentially leading to its death . This could make NHPB a promising candidate for the treatment of diseases caused by Trypanosoma brucei .
properties
IUPAC Name |
N'-hydroxy-4-propoxybenzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-7-14-9-5-3-8(4-6-9)10(11)12-13/h3-6,13H,2,7H2,1H3,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCDAYWHISVQPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383309 |
Source
|
Record name | N-Hydroxy-4-propoxy-benzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
145259-49-0 |
Source
|
Record name | N-Hydroxy-4-propoxy-benzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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